molecular formula C35H24 B043712 1,3-Di-(2-pyrenyl)propane CAS No. 97325-55-8

1,3-Di-(2-pyrenyl)propane

Cat. No. B043712
CAS RN: 97325-55-8
M. Wt: 444.6 g/mol
InChI Key: TVBVSYFFOLHMHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Di-(2-pyrenyl)propane has been explored through different methods. Research indicates that the compound can be effectively synthesized, demonstrating the feasibility of generating this compound for further studies and applications. For instance, the synthesis and coordination chemistry involving similar pyrenyl compounds provide insights into possible synthetic routes and the chemical versatility of the pyrenyl group in complex formations (Mann et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of 1,3-Di-(2-pyrenyl)propane reveals interesting aspects of its configuration and electronic properties. Studies have shown that the compound exhibits significant photophysical properties due to its molecular structure, including excimer formation dynamics which are influenced by the molecular environment and temperature (Yadav, Kurur, & Pandey, 2015).

Chemical Reactions and Properties

Chemical reactions involving 1,3-Di-(2-pyrenyl)propane highlight its reactive nature and potential for forming complex molecular structures. For example, the formation of exciplexes and excimers under specific conditions indicates the compound's ability to participate in complex photophysical processes (Swinnen et al., 1985).

Physical Properties Analysis

The physical properties of 1,3-Di-(2-pyrenyl)propane, such as fluorescence decay kinetics and excimer formation dynamics, have been extensively studied. These investigations provide valuable information on the compound's behavior under various conditions and its potential applications in materials science and photophysical research (Zachariasse et al., 1985).

Chemical Properties Analysis

The chemical properties of 1,3-Di-(2-pyrenyl)propane, particularly its interactions and reactivity, have been analyzed through various studies. The compound's ability to form excimers and interact with other molecules in specific environments highlights its unique chemical properties and potential applications in developing novel materials and studying molecular interactions (Jurado, Almeida, & Madeira, 1991).

Scientific Research Applications

  • Excimer Formation and Interaction : It is used to study excimer formation and the interaction between pyrene groups intramolecularly. This understanding is crucial in the field of photochemistry and molecular electronics (Declercq et al., 1993).

  • Studying Membrane Lipids : This compound is instrumental in researching the fluidity of bacterial membrane lipids. Notably, a decrease in fluidity is observed at higher temperatures, indicating its potential application in understanding cellular processes and membrane dynamics (Jurado, Almeida, & Madeira, 1991).

  • Lipid-Protein Interactions : It serves as a useful probe to report on lipid-protein interactions, particularly in relation to its strong interaction with lipid bilayers at specific pH levels. This application is vital for understanding biological processes at the molecular level (Dangreau, Joniau, de Cuyper, & Hanssens, 1982).

  • Sarcoplasmic Reticulum Membranes : The compound can probe the fluidity of sarcoplasmic reticulum membranes without causing detectable damage, which is significant in the study of muscle physiology and biochemistry (Almeida, Vaz, Zachariasse, & Madeira, 1982).

  • Kinetic Uniformity in Excimers : It acts as a single kinetically uniform group in forming excimers, which allows for the application of the Birks scheme in intramolecular cases. This aspect is important for understanding molecular kinetics and interactions (Zachariasse, Duveneck, & Kühnle, 1985).

  • Phosphatidylcholine Bilayers : Its intramolecular excimer formation is used to investigate fluidity in phosphatidylcholine bilayers and to detect phase transitions at specific temperatures, contributing to the understanding of lipid bilayer dynamics (Zachariasse, Kühnle, & Weller, 1980).

  • Supercritical Carbon Dioxide : The compound's intramolecular excimer formation in supercritical carbon dioxide relates to local concentration augmentation as a mechanism for solute-solute clustering. This finding has implications for supercritical fluid applications and solute dynamics (Rollins, Dabestani, & Sun, 1997).

  • Interaction with Cyclodextrins : The association of 1,3-bis(pyrenyl)propane with α-cyclodextrin forms weakly bound ground state dimers, emitting excimer fluorescence, which is of interest in the study of host-guest chemistry (Pistolis & Malliaris, 2003).

Future Directions

The unique properties of 1,3-Di-(2-pyrenyl)propane, particularly its ability to form intramolecular excimers, make it a subject of interest for future research . Its potential applications in studying membrane lipids and other biological systems could be explored further .

properties

IUPAC Name

2-(3-pyren-2-ylpropyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24/c1(4-22-18-28-14-10-24-6-2-7-25-11-15-29(19-22)34(28)32(24)25)5-23-20-30-16-12-26-8-3-9-27-13-17-31(21-23)35(30)33(26)27/h2-3,6-21H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBVSYFFOLHMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC5=CC6=C7C(=C5)C=CC8=C7C(=CC=C8)C=C6)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913984
Record name 2,2'-(Propane-1,3-diyl)dipyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di-(2-pyrenyl)propane

CAS RN

97325-55-8
Record name 1,3-Di-(2-pyrenyl)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097325558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Propane-1,3-diyl)dipyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
KA Zachariasse, G Duveneck, W Kühnle - Chemical physics letters, 1985 - Elsevier
The fluorescence response functions of 1,3-di(2-pyrenyl)propane in methylcyclohexane can be fitted with two exponentials having the same decay parameters for the excimer and the …
Number of citations: 58 www.sciencedirect.com
KA Zachariasse, W Kuehnle, U Leinhos… - The Journal of …, 1991 - ACS Publications
Aggregates of lPy (3) lPy are not detected. These results can be described by the three-state model, DMD, comprising one group of rapidly interconverting excited-state monomers (M*) …
Number of citations: 61 pubs.acs.org
A Tsuchida, T Ikawa, T Tomie… - The Journal of Physical …, 1995 - ACS Publications
Intramolecular pyrene excimers formed in three 1, 3-dipyrenylpropanes with different pyrenyl ring substitution positions were studied by the transient absorption spectra of laser …
Number of citations: 29 pubs.acs.org
AS Jurado, LM Almeida, VMC Madeira - Biochemical and biophysical …, 1991 - Elsevier
Intramolecular excimer formation of 1,3-di(2-pyrenyl)propane was used to study the fluidity of liposomes prepared from membrane polar lipids of Bacillus stearothermophilus. On the …
Number of citations: 11 www.sciencedirect.com
A Siemiarczuk, WR Ware - The Journal of Physical Chemistry, 1989 - ACS Publications
The fluorescence decay of the monomer emission band of 1, 3-di (1-pyrenyl) propane has been investigatedat different temperatures in order to test models implying either the presence …
Number of citations: 53 pubs.acs.org
A Tsuchida, Y Tsujii, M Ohoka… - The Journal of Physical …, 1991 - ACS Publications
The structure and stabilization energy of dimerradical cations of intramolecular and intermolecular pyrenyl compounds were estimated by nanosecond laser photolysis in visible and …
Number of citations: 50 pubs.acs.org
KA Zachariasse, G Duveneck, W Kühnle… - Chemical physics …, 1987 - Elsevier
Absorption and fluorescence spectra of the meso and racemic diastereoisomers of 2,4-di(2-pyrenyl)pentane (2DPP) which form intramolecular excimers in methylcyclohexane at 25 C …
Number of citations: 27 www.sciencedirect.com
KA Zachariasse, R Busse, G Duveneck… - Journal of photochemistry, 1985 - Elsevier
The fluorescence decays of 1,3-di(1-pyrenyl)propane undergoing intramolecular excimer formation can be fitted to a sum of three exponentials, whereas only two exponentials are …
Number of citations: 99 www.sciencedirect.com
A Tsuchida, T Ikawa, M Yamamoto… - The Journal of …, 1995 - ACS Publications
The intrapolymer dimer radical cation formed in poly (1-vinylpyrene) and in a novel polymer of poly (2-vinylpyrene) was studied by nanosecond pulse radiolysis measurements. Both …
Number of citations: 26 pubs.acs.org
P Van Haver, M Van der Auweraer, L Viaene… - Chemical physics …, 1992 - Elsevier
Using opto-acoustic spectroscopy, transient absorption spectroscopy and time-resolved fluorescence spectroscopy, it could be demonstrated that the rate constant for intersystem …
Number of citations: 9 www.sciencedirect.com

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